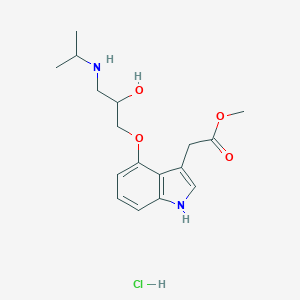

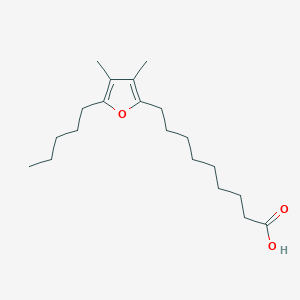

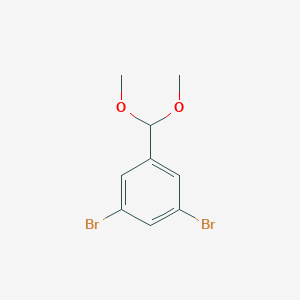

![molecular formula C7H3F3N2OS B117196 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 147972-26-7](/img/structure/B117196.png)

2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

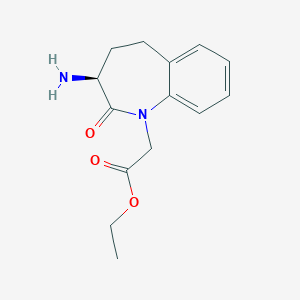

2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heteroaromatic compound . It has been studied as a potential antitubercular agent and as a potentially pleiotropic anticancer drug .

Synthesis Analysis

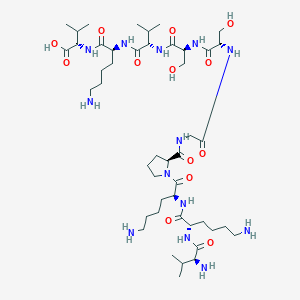

Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . A series of 5,6-annulated 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones were prepared with variance in the tubulin-binding trimethoxyphenyl motif at C-2 of a thieno[2,3-d]pyrimidine fragment .Molecular Structure Analysis

The molecular formula of this compound is C7H4F3N3S . Its molecular weight is 219.19 g/mol .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones have been designed, synthesized, and screened against Mycobacteria . The reactions were monitored by TLC on precoated Merck 60 F254 silica gel plates and visualized using UV light .Scientific Research Applications

Green Synthesis Approaches

Researchers have developed greener and more efficient synthesis methods for thieno[3,2-d]pyrimidin-4(3H)-ones, highlighting the importance of these compounds in medicinal chemistry. A notable approach is a one-step synthesis process that emphasizes step economy, reduced catalyst loading, and easy purification, making these compounds more accessible for further study and application (Shi et al., 2018).

Novel Synthetic Routes

The development of novel synthetic routes for constructing thieno[3,2-d]pyrimidin-4(3H)-ones showcases the versatility of these compounds. These routes include methodologies that allow for the creation of a wide array of derivatives, which can be tailored for specific research applications, such as exploring new pharmaceuticals, materials, and chemical processes (Peat et al., 2006).

Anticancer Research

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have shown promise in anticancer research, with certain compounds displaying potent antitumor activities. These findings suggest potential therapeutic applications and warrant further investigation into their mechanisms of action and efficacy against various cancer types (Hafez & El-Gazzar, 2017).

Antibacterial and Antifungal Activities

Research has also been conducted on the antibacterial and antifungal activities of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. These studies have identified compounds with significant activity against a range of microbial pathogens, suggesting their potential use in developing new antimicrobial agents (Kahveci et al., 2020).

Vascular-Targeting and Anti-Angiogenic Properties

Some derivatives of thieno[3,2-d]pyrimidin-4(3H)-one have been investigated for their vascular-targeting and anti-angiogenic properties. These compounds could play a role in cancer treatment by inhibiting tumor growth and metastasis through the disruption of blood supply to the tumor (Gold et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one are Mycobacterium tuberculosis and EZH2 . Mycobacterium tuberculosis is a bacterium that causes tuberculosis, while EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation.

Mode of Action

The compound interacts with its targets by inhibiting their function. In the case of Mycobacterium tuberculosis, it exhibits significant antimycobacterial activity . For EZH2, the compound acts as an inhibitor, disrupting its role in gene regulation .

Biochemical Pathways

The compound affects the energy metabolism pathway in Mycobacterium tuberculosis by inhibiting the function of Cytochrome bd oxidase (Cyt-bd) . This enzyme is involved in the respiratory electron transport chain of the bacteria. Inhibition of this enzyme disrupts the energy metabolism of the bacteria, leading to its death .

Pharmacokinetics

Its significant antimycobacterial activity suggests that it is likely to have good bioavailability .

Result of Action

The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis . It also exhibits potent antitumor activity by inhibiting EZH2, affecting lymphoma cell morphology, inducing apoptosis in a concentration-dependent manner, and inhibiting cell migration .

properties

IUPAC Name |

2-(trifluoromethyl)-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2OS/c8-7(9,10)6-11-3-1-2-14-4(3)5(13)12-6/h1-2H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOYCMNAXBKANH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=C(NC2=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599912 |

Source

|

| Record name | 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147972-26-7 |

Source

|

| Record name | 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.